molecular formula C14H16BrNO3 B13984199 Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-YL)acetate

Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-YL)acetate

Cat. No.: B13984199
M. Wt: 326.19 g/mol
InChI Key: OYZWEYJAMKDWRS-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)acetate is a chemical compound with the molecular formula C13H16BrNO3 It is a derivative of isoindolinone, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)acetate typically involves the reaction of isoindolinone derivatives with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like DMF or THF.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted isoindolinone derivatives.

    Hydrolysis: Formation of 2-(6-bromo-1-oxoisoindolin-2-yl)acetic acid.

    Oxidation and Reduction: Formation of various oxidized or reduced isoindolinone derivatives.

Scientific Research Applications

Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(6-bromo-1-oxoisoindolin-2-yl)acetate is unique due to the presence of both the tert-butyl ester and the brominated isoindolinone moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H16BrNO3

Molecular Weight

326.19 g/mol

IUPAC Name

tert-butyl 2-(5-bromo-3-oxo-1H-isoindol-2-yl)acetate

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-12(17)8-16-7-9-4-5-10(15)6-11(9)13(16)18/h4-6H,7-8H2,1-3H3

InChI Key

OYZWEYJAMKDWRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CC2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

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